

Spectroscopic Profile of Methyl 4-(Bromomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-(Bromomethyl)benzoate*

Cat. No.: *B8499459*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl **4-(bromomethyl)benzoate** (CAS No: 2417-72-3), a key intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for methyl **4-(bromomethyl)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of Methyl **4-(bromomethyl)benzoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.01	Doublet (d)	2H	Aromatic (Ar-H)
7.46	Doublet (d)	2H	Aromatic (Ar-H)
4.50	Singlet (s)	2H	-CH ₂ Br
3.92	Singlet (s)	3H	-OCH ₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data of Methyl 4-(bromomethyl)benzoate

Chemical Shift (δ) ppm	Assignment
166.4	C=O (Ester)
142.5	Aromatic (Quaternary C)
130.8	Aromatic (Quaternary C)
130.1	Aromatic (CH)
129.2	Aromatic (CH)
52.4	-OCH ₃
31.8	-CH ₂ Br

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Methyl 4-(bromomethyl)benzoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (-CH ₃ , -CH ₂)
~1720	Strong	C=O Stretch (Ester)
~1610, ~1440	Medium-Strong	Aromatic C=C Bending
~1280	Strong	C-O Stretch (Ester)
~1110	Strong	C-O Stretch (Ester)
~610	Medium	C-Br Stretch

Sample Preparation: Thin Film/Neat

Mass Spectrometry (MS)

Table 4: Major Mass Fragments of Methyl **4-(bromomethyl)benzoate** (GC-MS, EI)

m/z	Relative Intensity	Assignment
228/230	Moderate	[M] ⁺ (Molecular Ion, bromine isotopes)
149	High	[M - Br] ⁺
118	High	[M - Br - OCH ₃] ⁺
90	Moderate	[C ₇ H ₆] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

A sample of methyl **4-(bromomethyl)benzoate** (approximately 42 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.^[1] The solution is transferred to a 5 mm NMR tube.

- ¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR: The spectrum is recorded on a 100 MHz NMR spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

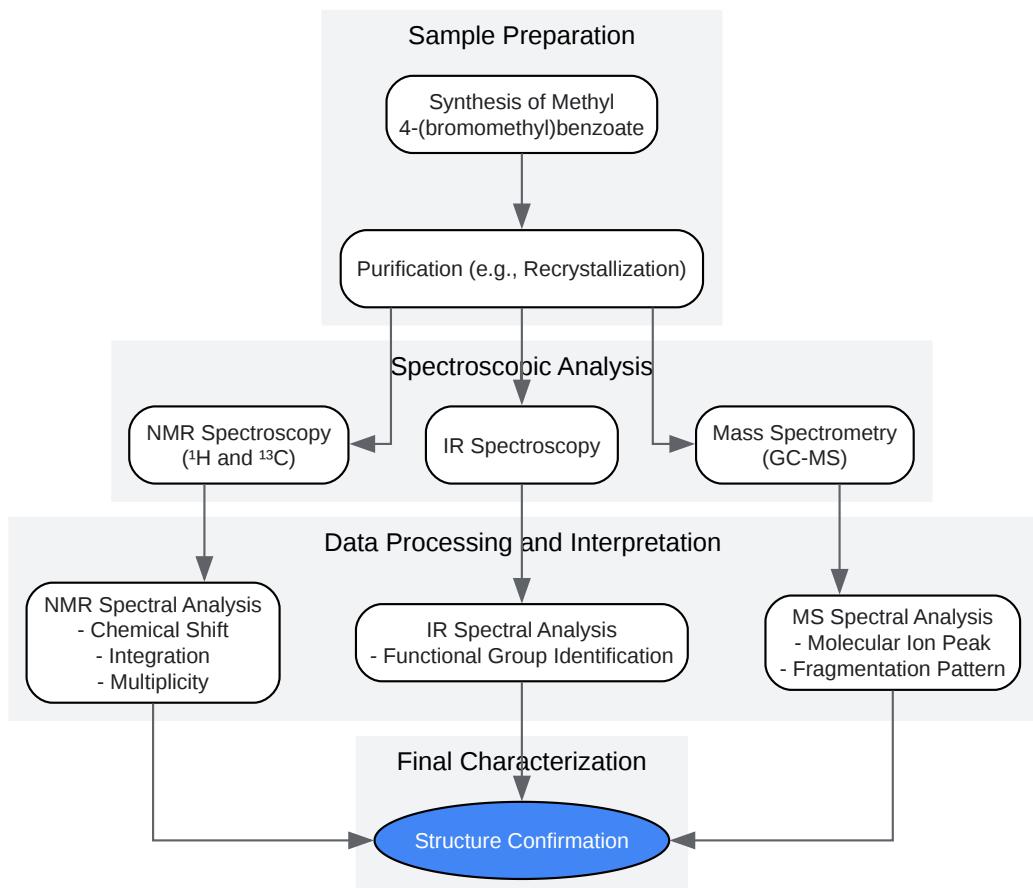
Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid methyl **4-(bromomethyl)benzoate** is placed between two potassium bromide (KBr) plates to create a thin film. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr plate, and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

- Sample Preparation: A dilute solution of methyl **4-(bromomethyl)benzoate** is prepared in a suitable solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography: A 1 μL aliquot of the sample solution is injected into the GC, which is fitted with a non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms column with a 0.25


μm film thickness). A representative temperature program starts at 100°C, holds for 2 minutes, then ramps up to 280°C at a rate of 20°C/min, and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

- Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-400.

Data Interpretation and Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of methyl **4-(bromomethyl)benzoate**.

Spectroscopic Analysis Workflow for Methyl 4-(bromomethyl)benzoate

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of methyl **4-(bromomethyl)benzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-(Bromomethyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8499459#spectroscopic-data-nmr-ir-mass-spec-of-4-bromomethyl-benzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com